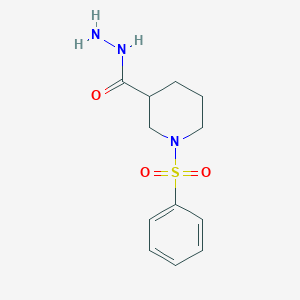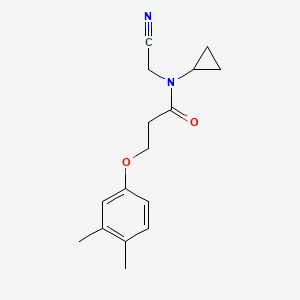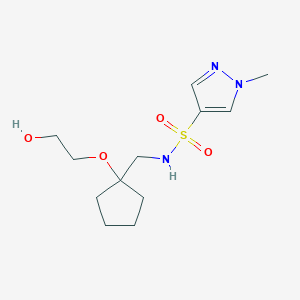
2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a chemical compound that has shown potential in scientific research.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of 2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione and its derivatives have been a subject of interest due to their potential applications in medicinal chemistry. Research in this area has focused on the development of novel synthetic pathways for the preparation of tetrahydroquinazoline derivatives. For instance, Orth and Jones (1961) explored the cyclization of substituted thioureas to prepare 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, suggesting their potential antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961). Additionally, research by Sayed et al. (2021) into nitrophenyl-group-containing heterocycles unveiled new tetrahydroisoquinolines bearing 3(4)-nitrophenyl groups, indicating potential anticancer activity and antioxidant properties (Sayed et al., 2021).
Photoredox Catalysis
The use of photoredox catalysis in synthesizing indazolo[2,3-a]quinoline derivatives from tetrahydroquinolines represents another area of interest. Lin and Yang (2013) reported the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines via visible light photoredox catalysis, highlighting the novel intramolecular formation of the N-N bond of the indazole ring (Lin & Yang, 2013).
Antimicrobial Evaluation
The antimicrobial properties of tetrahydroquinazoline derivatives have also been evaluated, with some compounds showing promising results against various pathogens. For example, the synthesis and antimicrobial evaluation of 3,4-disubstituted-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives revealed compounds with potential activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. QSAR investigations further supported these findings, providing insights into the structure-activity relationships of these compounds (Minu et al., 2008).
Conformational Analysis
Research into the conformational analysis of tetrahydroisoquinoline-fused oxazaphospholidines and oxathiazolidines has provided valuable information on the structural preferences and stability of these compounds. Studies have utilized NMR spectroscopy and DFT calculations to explore conformational equilibria, offering insights into the synthesis and potential applications of these novel heterocycles (Schuster et al., 2008).
特性
IUPAC Name |
2-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-22(24)14-6-3-5-13(11-14)18-20-19(26)16-8-1-2-9-17(16)21(18)12-15-7-4-10-25-15/h3,5-6,11,15H,1-2,4,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASLDBYHHDUHJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)

![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2398164.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2398167.png)

![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B2398169.png)


![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)

